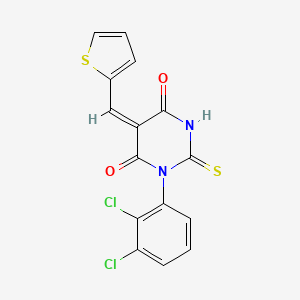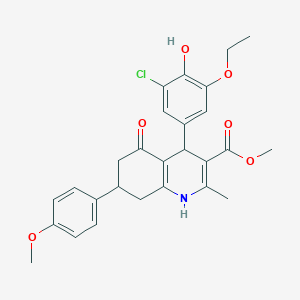![molecular formula C23H12Cl3NO3 B5224404 3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione](/img/structure/B5224404.png)
3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione is a chemical compound that has been used in scientific research for various purposes. This compound is also known as TMAP or 4-MeO-TMAP, and it belongs to the class of pyrenedione derivatives.
科学的研究の応用
3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione has been used in various scientific research applications, including:
1. Fluorescence imaging: TMAP has been used as a fluorescent probe to detect DNA damage and to study the interaction of DNA with proteins.
2. Cancer research: TMAP has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
3. Environmental monitoring: TMAP has been used as a biomarker to monitor the exposure of aquatic organisms to polycyclic aromatic hydrocarbons (PAHs).
作用機序
The mechanism of action of 3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione is not fully understood. However, studies have shown that TMAP can intercalate into DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. TMAP has also been shown to induce oxidative stress and activate the p53 pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione can induce DNA damage and oxidative stress in cells. TMAP has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, TMAP has been shown to have low toxicity in normal cells.
実験室実験の利点と制限
One advantage of using 3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione in lab experiments is its ability to selectively target cancer cells while sparing normal cells. TMAP is also a fluorescent probe, which makes it useful for fluorescence imaging experiments. However, one limitation of using TMAP is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione in scientific research, including:
1. Development of TMAP derivatives with improved solubility and bioavailability.
2. Investigation of the mechanism of action of TMAP in cancer cells.
3. Evaluation of the potential of TMAP as a therapeutic agent for cancer treatment.
4. Use of TMAP as a biomarker for environmental monitoring of PAHs.
5. Development of TMAP-based fluorescent probes for imaging of DNA damage and protein-DNA interactions.
In conclusion, 3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione is a chemical compound that has been used in scientific research for various purposes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TMAP have been discussed in this paper. Further research is needed to fully understand the potential of TMAP in cancer treatment and environmental monitoring.
合成法
The synthesis of 3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione involves the reaction of pyrene-1,6-dione with 4-methoxyaniline in the presence of thionyl chloride and triethylamine. The reaction yields TMAP as a yellow solid with a melting point of 276-277°C.
特性
IUPAC Name |
3,8,10-trichloro-6-hydroxy-5-(4-methoxyphenyl)iminopyren-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl3NO3/c1-30-11-4-2-10(3-5-11)27-17-7-13-15(25)8-18(28)22-16(26)6-12-14(24)9-19(29)23(17)21(12)20(13)22/h2-9,29H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYGFWKMZFSHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C=C3C(=CC(=O)C4=C(C=C5C(=CC(=C2C5=C34)O)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5224326.png)

![7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5224329.png)
![2-(5-acetyl-3-thienyl)-N-methyl-N-[2-(4-methyl-1-piperidinyl)ethyl]acetamide trifluoroacetate](/img/structure/B5224333.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5224341.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B5224343.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5224357.png)

![7-(4-acetylphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5224368.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5224374.png)
![4-[4-(diethylamino)phenyl]-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5224380.png)
![N-(3-butoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5224394.png)

![1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5224406.png)